molecular formula C15H36Br2N2 B8082231 [3-(Heptyldimethylazaniumyl)propyl]trimethylazanium dibromide

[3-(Heptyldimethylazaniumyl)propyl]trimethylazanium dibromide

Cat. No.: B8082231
M. Wt: 404.27 g/mol
InChI Key: BBHLQHCEHVXHSQ-UHFFFAOYSA-L
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Description

[3-(Heptyldimethylazaniumyl)propyl]trimethylazanium dibromide is a quaternary ammonium compound with the molecular formula C₁₄H₃₅Br₂N₂. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of heptylamine with trimethylamine in the presence of bromine. The reaction typically involves the alkylation of heptylamine with trimethylamine followed by the addition of bromine to form the dibromide.

Industrial Production Methods: In an industrial setting, the compound is produced through a similar alkylation process but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where the bromine atoms can be replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Various carboxylic acids and aldehydes.

  • Reduction: Reduced amines.

  • Substitution: Different halides and other substituted amines.

Scientific Research Applications

The compound is widely used in scientific research due to its unique properties. It is used as a phase transfer catalyst in organic synthesis, a surfactant in industrial applications, and as a reagent in biochemical assays. Its ability to form stable complexes with various biomolecules makes it valuable in biological studies.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact mechanism depends on the specific application and the molecular pathway involved.

Comparison with Similar Compounds

  • [3-(Hexyldimethylazaniumyl)propyl]trimethylazanium dibromide

  • [3-(Pentyldimethylazaniumyl)propyl]trimethylazanium dibromide

Uniqueness: [3-(Heptyldimethylazaniumyl)propyl]trimethylazanium dibromide is unique due to its longer alkyl chain compared to its similar compounds, which affects its solubility and reactivity.

Properties

IUPAC Name

heptyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium;dibromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H36N2.2BrH/c1-7-8-9-10-11-14-17(5,6)15-12-13-16(2,3)4;;/h7-15H2,1-6H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHLQHCEHVXHSQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[N+](C)(C)CCC[N+](C)(C)C.[Br-].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H36Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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